

Alverine: A Technical Guide to its Chemical Structure, Properties, and Mechanisms of Action

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Alverine

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Introduction

Alverine is a synthetic papaverine derivative that functions as a smooth muscle relaxant.[1] It is primarily used in the management of functional gastrointestinal disorders, most notably irritable bowel syndrome (IBS), and to alleviate menstrual pain.[2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological mechanisms of **Alverine**, intended to support further research and development efforts.

Chemical Structure and Properties

Alverine is a tertiary amine characterized by the presence of one ethyl group and two 3-phenylpropyl groups attached to a central nitrogen atom.[3] It is often formulated as a citrate salt, **Alverine** citrate, to improve its stability and solubility.[4][5]

Table 1: Chemical Identifiers of **Alverine** and **Alverine** Citrate

Identifier	Alverine	Alverine Citrate
IUPAC Name	N-Ethyl-3-phenyl-N-(3-phenylpropyl)propan-1-amine[3][6]	N-ethyl-3-phenyl-N-(3-phenylpropyl)propan-1-amine;2-hydroxypropane-1,2,3-tricarboxylic acid[4]
CAS Number	150-59-4[3][6]	5560-59-8[7][8]
Molecular Formula	C ₂₀ H ₂₇ N[3][6]	C ₂₆ H ₃₅ NO ₇ [4][7]
Molecular Weight	281.44 g/mol [6]	473.56 g/mol [7]

Table 2: Physicochemical Properties of **Alverine** and **Alverine Citrate**

Property	Alverine	Alverine Citrate
Melting Point	< 25 °C	100-102 °C
Boiling Point	165-168 °C at 0.3 mmHg	Not available
Solubility	Very slightly soluble in ether.	Freely soluble in water. Slightly soluble in chloroform and sparingly soluble in alcohol.
pKa (Strongest Basic)	10.44	Not available
logP	5.73	Not available

Mechanism of Action and Signaling Pathways

Alverine exerts its therapeutic effects through a multi-faceted mechanism of action, primarily targeting smooth muscle cells in the gastrointestinal tract and uterus. Its actions involve the modulation of calcium channels and antagonism of serotonin receptors.

Regulation of Calcium Channels

Alverine directly impacts intracellular calcium ion (Ca²⁺) homeostasis, a critical factor in smooth muscle contraction. It can inhibit the influx of excessive calcium ions into intestinal smooth muscle cells, thereby reducing contractility and alleviating spasms.[1] This is achieved,

in part, through the inhibition of L-type calcium channel inactivation, which paradoxically can also lead to an increase in the frequency and amplitude of spontaneous action potentials and associated contractions in some smooth muscle types.^{[7][8]} Furthermore, **Alverine** may also decrease the sensitivity of contractile proteins to calcium, contributing to its overall spasmolytic effect.^{[7][8]}

5-HT1A Receptor Antagonism

Alverine acts as a potent and selective antagonist of the 5-HT1A receptor, with an IC₅₀ of 101 nM.^[6] Serotonin (5-HT) is a key neurotransmitter in the gut, and its interaction with 5-HT1A receptors is implicated in visceral hypersensitivity, a hallmark of IBS. By blocking these receptors, **Alverine** reduces rectal hypersensitivity and the associated pain perception.^[9]

The signaling pathway following 5-HT1A receptor activation typically involves the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. As an antagonist, **Alverine** prevents this cascade, thereby modulating downstream signaling events that contribute to pain and discomfort.

Signaling Pathway Diagrams

Caption: Dual mechanism of **Alverine** on smooth muscle cells.

Experimental Protocols

Synthesis of Alverine Citrate

The following protocol describes a common method for the synthesis of **Alverine** citrate, starting from 3-phenyl-1-propanol.^{[3][10]}

Step 1: Bromination of 3-phenyl-1-propanol

- In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 3-phenyl-1-propanol.
- Slowly add phosphorus tribromide dropwise while cooling the flask in an ice bath.
- After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours.

- Cool the reaction mixture and pour it onto ice water.
- Extract the aqueous layer with diethyl ether.
- Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 1-bromo-3-phenylpropane.

Step 2: Synthesis of N-ethyl-3-phenylpropan-1-amine

- In a sealed reaction vessel, combine 1-bromo-3-phenylpropane with an excess of ethylamine in ethanol.
- Heat the mixture at 80-100 °C for several hours until the reaction is complete (monitored by TLC).
- Cool the reaction mixture and remove the solvent under reduced pressure.
- Dissolve the residue in water and make it alkaline with sodium hydroxide solution.
- Extract the product with diethyl ether.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-ethyl-3-phenylpropan-1-amine.

Step 3: Synthesis of **Alverine** (N,N-bis(3-phenylpropyl)ethylamine)

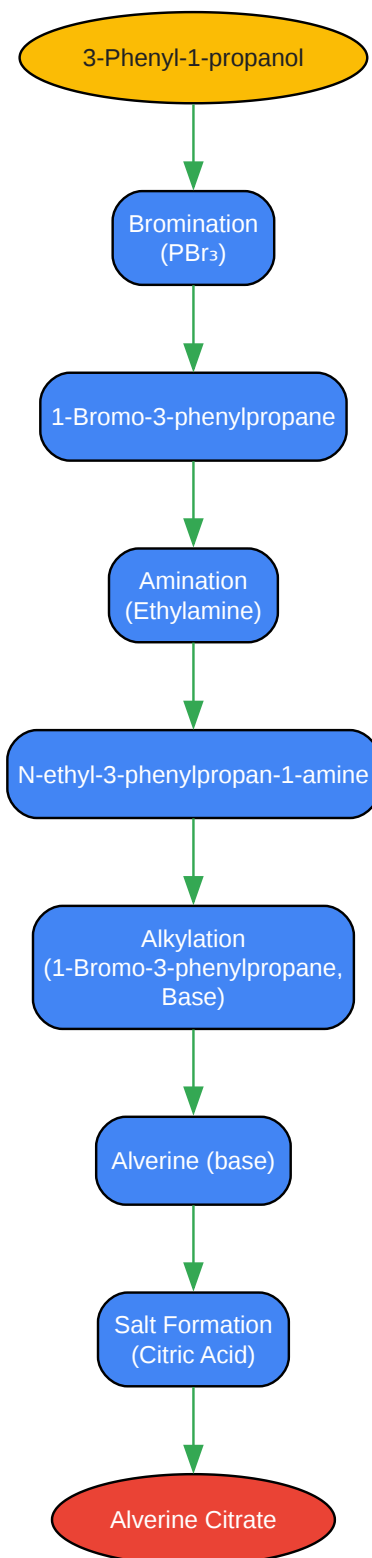
- In a suitable solvent such as acetonitrile, dissolve N-ethyl-3-phenylpropan-1-amine and 1-bromo-3-phenylpropane.
- Add a base, such as potassium carbonate, and a phase-transfer catalyst, like tetrabutylammonium bromide.
- Heat the mixture to reflux and monitor the reaction progress by TLC.
- Once the reaction is complete, cool the mixture and filter off the inorganic salts.

- Remove the solvent from the filtrate under reduced pressure.
- Purify the crude **Alverine** base by column chromatography on silica gel.

Step 4: Formation of **Alverine** Citrate

- Dissolve the purified **Alverine** base in a suitable solvent, such as ethanol or acetone.
- In a separate flask, dissolve an equimolar amount of citric acid in the same solvent.
- Slowly add the citric acid solution to the **Alverine** solution with stirring.
- A white precipitate of **Alverine** citrate will form.
- Cool the mixture in an ice bath to maximize precipitation.
- Collect the solid by vacuum filtration, wash with cold solvent, and dry under vacuum to obtain pure **Alverine** citrate.

Synthesis Workflow for Alverine Citrate

[Click to download full resolution via product page](#)Caption: Key steps in the synthesis of **Alverine** Citrate.

Analytical Methods

This method is suitable for determining the purity of **Alverine** citrate and detecting related substances.

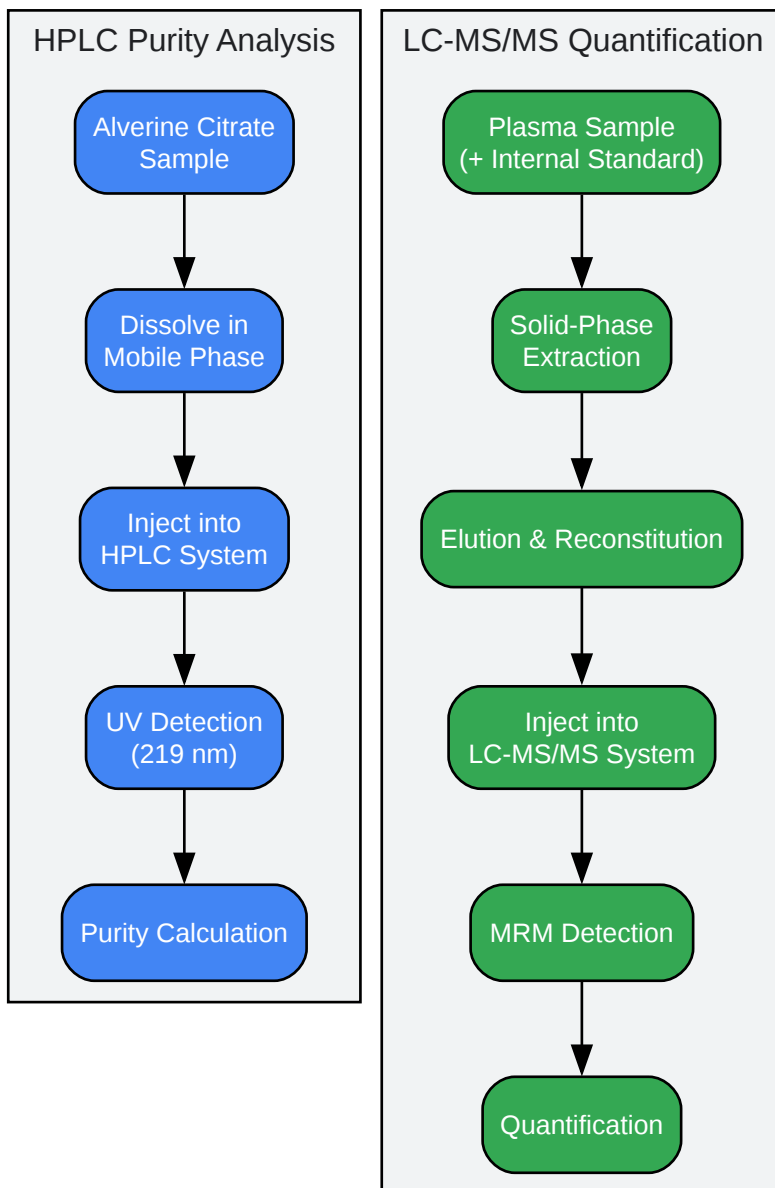
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH adjusted to 3.7 with phosphoric acid) in a 60:40 (v/v) ratio.[7]
- Flow Rate: 1.0 mL/min.
- Detection: UV at 219 nm.
- Injection Volume: 20 µL.
- Column Temperature: 30 °C.
- Sample Preparation: Dissolve an accurately weighed quantity of **Alverine** citrate in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).
- Procedure: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample and record the chromatogram. The purity is calculated by comparing the area of the main peak to the total area of all peaks.

This method is highly sensitive and selective for the quantification of **Alverine** and its metabolites in plasma.

- Chromatographic System: A UHPLC system coupled to a triple quadrupole mass spectrometer.
- Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
- Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
- Flow Rate: 0.4 mL/min.
- Ionization: Electrospray Ionization (ESI) in positive mode.

- MRM Transitions:
 - **Alverine**: Monitor the transition of the parent ion to a specific product ion.
 - Internal Standard (e.g., a deuterated analog): Monitor a specific transition.
- Sample Preparation (Solid-Phase Extraction):
 - Condition a C18 SPE cartridge with methanol followed by water.
 - Load the plasma sample (pre-treated with an internal standard).
 - Wash the cartridge with a weak organic solvent to remove interferences.
 - Elute **Alverine** and the internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).
 - Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.
- Quantification: Construct a calibration curve using standards of known concentrations and determine the concentration of **Alverine** in the samples by interpolation.

Analytical Workflow for Alverine



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Caption: Workflow for HPLC and LC-MS/MS analysis of **Alverine**.

Conclusion

Alverine remains a clinically relevant compound for the treatment of functional gastrointestinal disorders. Its dual mechanism of action, involving both the modulation of calcium channels and antagonism of 5-HT_{1A} receptors, provides a solid foundation for its therapeutic efficacy. The

synthetic and analytical protocols detailed in this guide offer a framework for researchers and drug development professionals to further investigate and optimize the therapeutic potential of **Alverine** and its derivatives. Continued research into its complex signaling pathways may unveil additional therapeutic applications.

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- To cite this document: BenchChem. [Alverine: A Technical Guide to its Chemical Structure, Properties, and Mechanisms of Action]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665750#chemical-structure-and-properties-of-alverine]

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